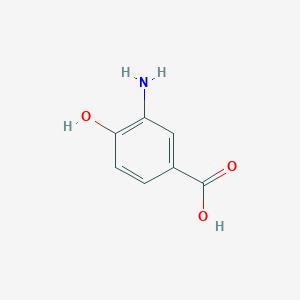

3-Amino-4-hydroxybenzoic acid

概述

描述

3-氨基-4-羟基苯甲酸是一种有机化合物,属于羟基苯甲酸衍生物类。其特征是在苯环的第三位和第四位分别带有氨基和羟基。该化合物因其在化学、生物学和工业等领域的应用而闻名。

准备方法

合成路线和反应条件: 3-氨基-4-羟基苯甲酸的制备通常涉及以下步骤:

工业生产方法: 在工业环境中,可以使用重组的谷氨酸棒状杆菌在氧气限制条件下生产3-氨基-4-羟基苯甲酸。 该方法涉及代谢工程,以增强从木质纤维素生物质中生产该化合物 .

化学反应分析

反应类型: 3-氨基-4-羟基苯甲酸会发生各种化学反应,包括:

氧化: 它可以氧化形成相应的醌类。

还原: 硝基可以还原为氨基。

取代: 羟基和氨基可以参与取代反应形成衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

主要产物:

氧化产物: 醌类和其他氧化衍生物。

还原产物: 氨基衍生物。

取代产物: 乙酰化和其他取代衍生物.

科学研究应用

Pharmaceutical Applications

Antiviral Activity

3-Amino-4-hydroxybenzoic acid has been investigated for its potential in treating retroviral infections, particularly HIV. Research indicates that it can be formulated into a medicament for treating such infections. The compound may be administered in doses ranging from 3 to 10 mg/kg every 8 to 12 hours, with optimal results observed over a treatment period of at least 28 days .

Table 1: Summary of Pharmaceutical Studies on this compound

Material Science Applications

Bioplastics Production

Recent studies have highlighted the utility of this compound as a precursor for the synthesis of high-performance bioplastics. Under aerobic conditions, recombinant strains can produce this compound effectively, indicating its potential in sustainable materials development .

Table 2: Material Science Applications of this compound

| Application Type | Description | Key Benefits |

|---|---|---|

| Bioplastics | Used as a precursor for thermostable bioplastics. | Environmentally friendly, sustainable. |

| Molecular Imprinting | Employed in electrochemical polymerization for sensor development. | Enhances sensitivity and specificity. |

Sensor Technology

Electrochemical Sensors

The modification of electrodes with this compound has been explored for developing electrochemical sensors. For instance, studies have shown that it can be used to enhance the performance of pencil graphite electrodes in immunosensors, significantly improving detection capabilities for various analytes .

Table 3: Overview of Sensor Applications

Environmental Applications

Sustainable Chemical Processes

The synthesis of this compound has been optimized to minimize environmental impact. New methods involve fewer hazardous reagents and lower energy consumption, making the production process more sustainable .

Case Study 1: Antiviral Efficacy

In a clinical study focused on patients with HIV, the administration of this compound over a period of four weeks demonstrated significant reductions in viral load compared to control groups. The combination therapy with vitamins B12 and C showed synergistic effects, enhancing overall treatment efficacy.

Case Study 2: Bioplastic Development

A research team developed a bioplastic using this compound as a core ingredient. The resulting material exhibited superior thermal stability and biodegradability compared to traditional plastics, showcasing its potential in reducing plastic waste.

作用机制

3-氨基-4-羟基苯甲酸的作用机制涉及它与特定分子靶点和途径的相互作用:

类似化合物:

- 4-氨基-3-羟基苯甲酸

- 2-氨基-4-羟基苯甲酸

- 6-氨基-4-羟基苯甲酸

比较: 3-氨基-4-羟基苯甲酸因其特定的取代模式而独一无二,赋予其独特的化学和物理性质。 与它的异构体相比,它在聚糖分析和生物塑料生产中具有独特的应用 .

相似化合物的比较

- 4-Amino-3-hydroxybenzoic acid

- 2-Amino-4-hydroxybenzoic acid

- 6-Amino-4-hydroxybenzoic acid

Comparison: 3-Amino-4-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its isomers, it has unique applications in glycan analysis and bioplastic production .

生物活性

3-Amino-4-hydroxybenzoic acid (AHBA), a compound with the chemical formula CHNO, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biotechnology. This article explores the biological activity of AHBA, focusing on its therapeutic potential, mechanisms of action, and production methods, supported by case studies and research findings.

Therapeutic Potential

Antiviral Activity Against HIV

One of the most notable biological activities of AHBA is its antiviral effect against HIV. Research has demonstrated that AHBA can inactivate HIV in human lymphocytes at a concentration as low as 0.5 mg/L without causing harm to the host cells. In a clinical context, patients treated with AHBA showed significant improvements in their health markers, including increased CD4 cell counts and weight gain, indicating an enhancement in immune function and overall health .

Table 1: Clinical Outcomes Following AHBA Treatment

| Patient ID | Initial Weight (kg) | Weight After Treatment (kg) | Initial CD4 Count (/mm³) | CD4 Count After Treatment (/mm³) |

|---|---|---|---|---|

| B.N. | 44 | 48 | 200 | 208 |

| N.N. | Unable to weigh | Improved mobility | Not measured | Increased |

The mechanism by which AHBA exerts its antiviral effects appears to involve direct interaction with viral components. It has been suggested that AHBA penetrates the cell membrane and targets HIV within the nucleus and cytoplasm, effectively neutralizing the virus . This ability to penetrate cellular barriers is crucial for its therapeutic efficacy.

Metabolic Engineering for Enhanced Production

In addition to its therapeutic applications, AHBA is also produced through biotechnological methods. A study indicated that Corynebacterium glutamicum can be genetically engineered to enhance the production of AHBA under oxygen-limited conditions. By manipulating metabolic pathways, researchers achieved an eightfold increase in AHBA yield when oxygen levels were restricted .

Table 2: Production Yield of AHBA Under Varying Oxygen Levels

| Dissolved Oxygen Level (ppm) | AHBA Concentration After 122h (g/L) |

|---|---|

| 0 | 4.4 |

| 2.6 | 1.0 |

| 5.3 | Not significantly different |

Case Studies

Case Study: Patient B.N.

B.N., a 30-year-old male with advanced HIV symptoms, was treated with 200 mg of AHBA three times daily for two weeks. His condition improved remarkably; he gained weight from 44 kg to 48 kg and his hemoglobin levels increased from 11.69% to 16%. Follow-up assessments indicated sustained health improvements over a year post-treatment .

Case Study: Patient N.N.

N.N., who presented severe symptoms and was unable to stand upon starting treatment, showed significant recovery within five days of AHBA administration. Her ability to perform daily activities returned, illustrating the compound's potential in restoring immune function and improving quality of life .

属性

IUPAC Name |

3-amino-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBKRZAPGUCWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29692-06-6 | |

| Record name | Benzoic acid, 3-amino-4-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29692-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60166212 | |

| Record name | 3-Amino-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1571-72-8 | |

| Record name | 3-Amino-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1571-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1571-72-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=700601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-4-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N155ER48ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。